In-Depth Technical Guide on Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS 1607591-68-3): A Conformationally Constrained γ-Amino Acid Scaffold in Peptidomimetics
In-Depth Technical Guide on Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS 1607591-68-3): A Conformationally Constrained γ-Amino Acid Scaffold in Peptidomimetics
Executive Summary
In the pursuit of next-generation peptide therapeutics, overcoming the rapid proteolytic degradation and conformational flexibility of native α-peptides is a paramount challenge. As a Senior Application Scientist, I frequently engineer foldamers (synthetic oligomers that mimic protein secondary structures) using conformationally restricted unnatural amino acids.
Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate (CAS 1607591-68-3) is a highly specialized, cyclically-constrained γ-amino acid ester. By embedding the γ-amino acid backbone within a rigid cyclopentane ring, this scaffold locks the critical dihedral angles (
Structural and Stereochemical Profiling
Understanding the causality behind the efficacy of this scaffold requires a deep dive into its stereochemistry. The compound is the ethyl ester of the cis-(1R,3S) enantiomer of 3-aminocyclopentanecarboxylic acid (γ-Acp) .
Stereochemical Causality
Unlike flexible linear γ-amino acids (e.g., GABA), the cyclopentane ring in γ-Acp restricts bond rotation. The cis relationship between the carboxylate and the amino group is critical.
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The (1R,3S) Configuration: In the cis geometry, the two functional groups project from the same face of the cyclopentane ring. This specific spatial orientation is required to form intramolecular hydrogen bonds (between the
and residues) when oligomerized, which is the fundamental mechanism behind 14-helix formation. -
Entropic Advantage: Because the monomer is pre-organized, the entropic penalty typically associated with peptide folding is drastically reduced, leading to higher target affinity.
Table 1: Physicochemical and Structural Data
| Parameter | Value |
| Chemical Name | Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate |
| CAS Registry Number | 1607591-68-3 |
| Molecular Formula | C |
| Molecular Weight | 157.21 g/mol |
| Stereochemistry | cis-(1R,3S) |
| Scaffold Classification | Cyclically-constrained γ-amino acid ester |
| Topological Polar Surface Area (TPSA) | 52.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
Synthetic Methodology: The Chemoenzymatic Route
Synthesizing enantiopure cyclically-constrained amino acids via traditional chiral pool methods is notoriously inefficient. Instead, the industry standard relies on the enzymatic kinetic resolution of racemic Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) .
Stereochemical Derivation Logic
When a highly selective γ-lactamase hydrolyzes the (+)-Vince lactam (which has a 1S,4R configuration), the N-C=O bond is cleaved.
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The C4 carbon (bearing the new carboxyl group) retains its R configuration.
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The C1 carbon (bearing the new amino group) retains its S configuration. This yields the intermediate (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid. Upon catalytic hydrogenation of the double bond, the ring numbering shifts to give the lowest locants, transforming the (1R,4S) unsaturated intermediate perfectly into the (1R,3S) saturated target .
Caption: Synthetic workflow deriving ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate from Vince lactam.
Protocol 1: Synthesis of Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate
This protocol is designed as a self-validating system, utilizing in-process controls to guarantee >99% enantiomeric excess (ee).
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Enzymatic Resolution: Suspend 100 mmol of racemic Vince lactam in 200 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 50 mg of recombinant γ-lactamase (e.g., SvGL). Stir at 30 °C.
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Validation Check: Monitor the reaction via chiral GC. Terminate the reaction when exactly 50% conversion is reached. The unreacted (-)-Vince lactam will exhibit an optical rotation confirming its absolute configuration.
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Extraction: Extract the aqueous mixture with dichloromethane (3 × 100 mL) to remove the unreacted (-)-Vince lactam. The aqueous phase retains the highly polar (1R,4S)-4-amino-2-cyclopentene-1-carboxylic acid. Lyophilize the aqueous phase to dryness.
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Fischer Esterification: Suspend the crude amino acid in 150 mL of absolute ethanol. Cool to 0 °C and add 1.5 equivalents of thionyl chloride (
) dropwise (generates anhydrous HCl in situ). Reflux for 12 hours, then concentrate under vacuum to yield ethyl (1R,4S)-4-amino-2-cyclopentene-1-carboxylate hydrochloride. -
Catalytic Hydrogenation: Dissolve the unsaturated ester in 100 mL of ethanol. Add 10 wt% Pd/C catalyst. Stir vigorously under a hydrogen atmosphere (1 atm) at 25 °C for 6 hours.
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Validation Check: Monitor H
gas uptake. Cessation of uptake indicates complete reduction.
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Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to afford the final product as a hydrochloride salt. Verify the cis stereochemistry via
H-NMR (look for the characteristic coupling constants of the cyclopentane ring protons, which differ significantly from the trans isomer).
Applications in Peptidomimetics & Foldamers
The primary utility of CAS 1607591-68-3 is its transformation into an Fmoc-protected building block for Solid-Phase Peptide Synthesis (SPPS). When integrated into an α-peptide chain, the γ-Acp residue acts as a structural "molecular wrench."
Table 2: Comparative Pharmacokinetic Advantages of γ-Acp Foldamers
| Property | Native α-Peptides | γ-Acp Foldamers (1R,3S) | Mechanistic Causality |
| Proteolytic Half-Life | Minutes to Hours | Days to Weeks | The unnatural γ-backbone evades recognition by endogenous proteases. |
| Secondary Structure | Highly flexible (random coil) | Rigid 14-helix formation | Cyclopentane ring locks |
| Target Affinity | High entropic penalty | Low entropic penalty | Pre-organized rigid scaffold requires less conformational change upon binding. |
Protocol 2: Integration into Solid-Phase Peptide Synthesis (SPPS)
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Saponification & Protection: Treat ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate with LiOH in THF/H
O (1:1) to hydrolyze the ethyl ester. Adjust pH to 9.0 and add Fmoc-OSu to protect the primary amine. Acidify and extract to isolate Fmoc-(1R,3S)-γ-Acp-OH. -
Resin Loading: Load the Fmoc-protected monomer onto a Wang or Rink Amide resin using standard HATU/DIPEA coupling chemistry in DMF.
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Validation Check: Perform a Kaiser test. A negative (yellow) result confirms complete coupling of the sterically hindered secondary-like cyclic amine.
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Iterative Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid couplings to build the heterogeneous α/γ-peptide foldamer .
Caption: Integration of the γ-Acp scaffold into foldamers via Solid-Phase Peptide Synthesis (SPPS).
References
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PubChem. "(1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035". National Center for Biotechnology Information. Available at:[Link]
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ResearchGate. "Enzymatic resolution of Vince lactam in a buffer-free aqueous system using a newly identified substrate-tolerant (-)-γ-lactamase". Available at:[Link]
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ResearchGate. "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin". Available at:[Link]
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PubMed Central (PMC). "Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid". Available at:[Link]
